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molecular formula C13H9NS B091536 2-Biphenyl isothiocyanate CAS No. 19394-61-7

2-Biphenyl isothiocyanate

Cat. No. B091536
M. Wt: 211.28 g/mol
InChI Key: OAYSYSIGKCDBKZ-UHFFFAOYSA-N
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Patent
US05302720

Procedure details

Treatment of 2-biphenylylisothiocyanate (10.2 g) with a saturated solution of ammonia in ethanol (100 ml) at 10 to 30° for 4 hours and then at 30° C. for 16 hours yielded N-(2-biphenylyl)thiourea (m.p. 183°-184° C.).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:2]([N:7]=[C:8]=[S:9])=[CH:3][CH:4]=[CH:5][CH:6]=1.[NH3:16]>C(O)C>[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][C:8]([NH2:16])=[S:9]

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
C=1(C(=CC=CC1)N=C=S)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)NC(=S)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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